molecular formula C14H10N2OS B8816480 N-(1,3-benzothiazol-2-yl)benzamide CAS No. 5005-14-1

N-(1,3-benzothiazol-2-yl)benzamide

Katalognummer: B8816480
CAS-Nummer: 5005-14-1
Molekulargewicht: 254.31 g/mol
InChI-Schlüssel: FZVLVMRGZRRBFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C14H10N2OS and its molecular weight is 254.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(1,3-benzothiazol-2-yl)benzamide derivatives have demonstrated notable antiproliferative activity against various cancer cell lines. A study evaluated a series of these compounds against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, revealing that several derivatives inhibited cell growth significantly. Among them, one compound exhibited a pronounced pro-apoptotic effect specifically on MCF-7 cells, indicating potential as a cancer therapeutic agent .

Antimicrobial Activity

The benzothiazole moiety is recognized for its antimicrobial properties. Research has shown that this compound exhibits effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural characteristics contribute to its ability to disrupt bacterial cell functions, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Studies suggest that benzothiazole derivatives possess anti-inflammatory properties. This compound has been implicated in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Structural Variants and Their Activities

The biological activity of this compound can be enhanced through structural modifications. Below is a table summarizing various derivatives and their notable activities:

Compound NameStructural FeaturesNotable Activities
N-(6-acetamido-1,3-benzothiazol-2-yl)benzamideAcetamido group on benzothiazoleAnti-inflammatory, anti-diabetic
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamideBromine substitutionEnhanced antimicrobial activity
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamideNitro group additionPotential anticancer effects

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in different contexts:

Anticancer Research

A comprehensive study reported on the synthesis of various benzothiazole derivatives and their evaluation against cancer cell lines. The findings indicated that modifications to the benzothiazole structure could lead to increased potency against specific cancers .

Antimicrobial Development

Research focusing on the synthesis of new benzothiazole-based compounds demonstrated their effectiveness against resistant strains of bacteria like Enterococcus faecalis. These findings underscore the potential for developing new antibiotics from this class of compounds .

Eigenschaften

CAS-Nummer

5005-14-1

Molekularformel

C14H10N2OS

Molekulargewicht

254.31 g/mol

IUPAC-Name

N-(1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C14H10N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h1-9H,(H,15,16,17)

InChI-Schlüssel

FZVLVMRGZRRBFD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2

Löslichkeit

3.1 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

In a 100 ml three-necked flask equipped with magnetic stirrer, thermometer, dropping funnel and nitrogen inlet, 5.34 g (35.6 mmol) of 2-amino-benzothiazole are dissolved in 50 ml of pyridine and cooled to 3° C. using an ice bath. 5.0 g of benzoylchloride (35.6 mmol) are added dropwise within 20 minutes, keeping the temperature within the mixture below 5° C. Stirring is continued for another 15 minutes, then the mixture is poured on 500 ml of water. The white suspension is stirred for 1 hour, filtered, the white residue is washed 3 times with 100 ml of water, respectively, and dried over night at 50° C. and 30 mbar. 7.5 g crude product obtained are purified by flash-chromatography using hexane/ethylacetate 3:1 (v/v), yielding 5.8 g of the title product.
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 2-amino-benzothiazole and benzoyl chloride in pyridine the title compound was obtained as a white solid (87% yield), MS: m/e=255.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.